N-(3-ethoxyphenyl)thiophene-2-sulfonamide
Overview
Description
N-(3-ethoxyphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. Sulfonamides, on the other hand, are well-known for their role as carbonic anhydrase inhibitors, which makes them valuable in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxyphenyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 3-ethoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for thiophene-based sulfonamides often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(3-ethoxyphenyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-ethoxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various therapeutic effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-thienylthio)thiophene-2-sulfonamide
- 5-(aminomethyl)thiophene-2-sulfonamide
Uniqueness
N-(3-ethoxyphenyl)thiophene-2-sulfonamide is unique due to the presence of the ethoxyphenyl group, which can influence its biological activity and chemical properties. This structural variation can result in different binding affinities and selectivities for various molecular targets compared to other thiophene-based sulfonamides .
Properties
IUPAC Name |
N-(3-ethoxyphenyl)thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c1-2-16-11-6-3-5-10(9-11)13-18(14,15)12-7-4-8-17-12/h3-9,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSYPHAHXGCQJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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